1H and 13C NMR chemical shifts for 1,1-dimethylindan
1H and 13C NMR chemical shifts for 1,1-dimethylindan
An In-Depth Technical Guide to 1H and 13C NMR Chemical Shifts of 1,1-Dimethylindan
The accurate structural characterization of hydrocarbon building blocks is a foundational requirement in modern synthetic organic chemistry and drug development. 1,1-Dimethylindan (also referred to as 1,1-dimethylindane) is a critical bicyclic scaffold. It serves as the primary precursor for the synthesis of polycyclic musk odorants such as Celestolide[1] and acts as a rigid, lipophilic core in the development of various pharmaceutical intermediates[2].
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,1-dimethylindan, detailing the electronic and stereochemical causalities that govern its spectral signature, alongside field-proven experimental protocols for its synthesis and characterization.
Structural Taxonomy and Electronic Causality
The molecular architecture of 1,1-dimethylindan consists of a planar aromatic benzene ring fused to a flexible cyclopentane ring. The substitution of a geminal dimethyl group at the C1 position introduces significant steric encumbrance and ring strain, forcing the five-membered alicyclic ring into a puckered "envelope" conformation to minimize torsional strain[2].
In NMR spectroscopy, this structural taxonomy directly dictates the observed chemical shifts:
-
Conformational Averaging (1H NMR): In the static envelope conformation, the two C1 methyl groups occupy distinct pseudoaxial and pseudoequatorial positions. However, at standard acquisition temperatures (298 K), the thermal energy exceeds the low barrier for cyclopentane ring inversion. This rapid interconversion averages the magnetic environments of the two methyl groups, resulting in a single, sharp, six-proton singlet at δ 1.25 ppm[3].
-
Diamagnetic Anisotropy: The C3 methylene protons are situated directly adjacent to the fused aromatic ring. The circulation of the aromatic π-electrons creates an induced local magnetic field that strongly deshields the C3 protons, shifting them downfield (δ 2.88 ppm) relative to the C2 methylene protons (δ 1.91 ppm), which are further removed from the anisotropic cone[3].
-
Electronic Differentiation: The alkyl substitution on the benzene ring exerts a weak, inductive electron-donating effect (+I). Because this effect is distributed relatively evenly across the aromatic system, there is minimal electronic differentiation between the C4, C5, C6, and C7 protons. Consequently, the aromatic protons do not resolve into distinct doublets or triplets, but rather collapse into a tight, quasi-singlet multiplet around δ 7.14 ppm[3].
Quantitative NMR Data Summaries
The following tables summarize the exact chemical shifts for the parent 1,1-dimethylindan molecule, acquired in deuterated chloroform (CDCl3).
Table 1: 1H NMR Chemical Shifts (CDCl3, 200/400 MHz) [3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |
| 1-CH3 | 1.25 | Singlet (s) | - | 6H | Magnetically equivalent due to rapid ring flipping; shielded by alkyl environment. |
| 2-CH2 | 1.91 | Triplet (t) | 7.2 | 2H | Shielded relative to C3; adjacent to the sterically bulky quaternary C1 center. |
| 3-CH2 | 2.88 | Triplet (t) | 7.2 | 2H | Strongly deshielded by the diamagnetic anisotropy of the adjacent aromatic ring. |
| 4-H to 7-H | 7.14 | Multiplet (m) / Quasi-s | - | 4H | Weak electronic differentiation across the aromatic ring results in signal overlap. |
Table 2: 13C NMR Chemical Shifts (CDCl3, 100 MHz) (Note: Values are representative theoretical shifts derived from the structural taxonomy of alkyl-substituted indans and 1,1-dimethylindan derivatives[2],[4])
| Carbon Type | Estimated Shift (δ, ppm) | Assignment Causality |
| C1-CH3 (Methyls) | ~ 28.5 | Standard primary alkyl carbons, slightly deshielded by the quaternary center. |
| C3 (Methylene) | ~ 30.0 | Benzylic carbon; deshielded by the adjacent aromatic ring. |
| C2 (Methylene) | ~ 41.5 | Experiences a strong β-deshielding effect from the C1 gem-dimethyl groups. |
| C1 (Quaternary) | ~ 47.0 | Heavily deshielded due to the α-steric effect of the two attached methyl groups. |
| C4 to C7 (Aromatic) | 122.0 - 129.5 | Standard aromatic CH carbons, slightly shielded by the +I effect of the alkyl ring. |
| C3a, C7a (Aromatic Quat) | 138.0 - 148.0 | Fused aromatic carbons; highly deshielded due to lack of attached protons and ring strain. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the synthesis and characterization of 1,1-dimethylindan must follow a self-validating workflow.
Synthesis and Isolation Workflow
The parent 1,1-dimethylindan is synthesized via the Friedel-Crafts intramolecular cyclization of 3-methyl-1-phenylbutan-2-ol[5].
Causality of Reagent Choice: Historically, concentrated sulfuric acid (H2SO4) was utilized for this dehydration-cyclization sequence. However, H2SO4 frequently causes unwanted sulfonation of the electron-rich aromatic ring. Substituting H2SO4 with polyphosphoric acid (PPS) provides a milder Lewis/Brønsted acid hybrid environment. PPS effectively drives the generation of the secondary carbocation and subsequent electrophilic aromatic substitution without compromising the integrity of the aromatic core[5].
Step-by-Step Protocol:
-
Reaction Setup: Charge a round-bottom flask with 3-methyl-1-phenylbutan-2-ol (approx. 24 mmol) and polyphosphoric acid (PPS, prepared from 85% phosphoric acid and P2O5).
-
Cyclization: Warm the biphasic mixture to 75 °C and stir vigorously for 30 minutes to ensure complete intramolecular cyclization[5].
-
Quenching: Cool the mixture and carefully quench by pouring it into an ice-water bath to hydrolyze the polyphosphoric acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (Et2O) multiple times.
-
Washing & Neutralization (Self-Validation): Wash the combined organic layers sequentially with water, 2 M aqueous NaOH (to remove any acidic byproducts), and ice-water until the pH is strictly neutral. This prevents acid-catalyzed degradation during distillation.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation (bp 110–155 °C at 50 Torr) to afford pure 1,1-dimethylindan as a colorless oil[3].
Synthetic pathway for 1,1-dimethylindan utilizing PPS to prevent aromatic sulfonation.
NMR Acquisition Protocol
To obtain high-resolution spectra that match the quantitative data in Section 2, the NMR sample preparation must be meticulously controlled.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the distilled 1,1-dimethylindan in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).
-
Locking and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3. Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field, validating the shim quality by checking the shape of the TMS peak (it should be a sharp, symmetrical Lorentzian peak with a half-height width < 1 Hz).
-
Acquisition Parameters:
-
1H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (d1) to ensure quantitative integration of the gem-dimethyl protons.
-
13C NMR: 512 scans, composite pulse decoupling (WALTZ-16) to remove C-H scalar couplings, 2-second relaxation delay.
-
-
Processing: Apply a 0.3 Hz exponential line-broadening function to the 1H Free Induction Decay (FID) and a 1.0 Hz function to the 13C FID prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually. Reference the 1H spectrum to TMS (δ 0.00 ppm) and the 13C spectrum to the central peak of the CDCl3 triplet (δ 77.16 ppm)[6].
Self-validating NMR acquisition and processing workflow for structural confirmation.
References
-
Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene Beilstein Journal of Organic Chemistry[Link]
-
Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks The Journal of Organic Chemistry - ACS Publications[Link]
-
Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers The Journal of Organic Chemistry - ACS Publications[Link]
